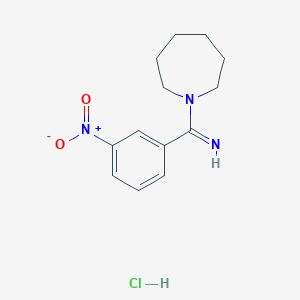![molecular formula C28H34N4O6S2 B4119410 N,N'-bis{4-[(tert-butylamino)sulfonyl]phenyl}terephthalamide](/img/structure/B4119410.png)
N,N'-bis{4-[(tert-butylamino)sulfonyl]phenyl}terephthalamide
Vue d'ensemble
Description
N,N'-bis{4-[(tert-butylamino)sulfonyl]phenyl}terephthalamide, commonly known as BTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTP is a highly versatile compound that has been studied for its unique properties in drug delivery, catalysis, and material science.
Applications De Recherche Scientifique
BTP has been studied extensively for its potential applications in drug delivery. The unique structure of BTP allows it to form stable complexes with metal ions, which can be used to deliver drugs to specific target cells. BTP has also been studied for its potential applications in catalysis. The sulfonamide groups in BTP act as Lewis bases, which can coordinate with Lewis acids to form highly active catalysts.
Mécanisme D'action
The mechanism of action of BTP is not fully understood. However, studies have shown that BTP can form stable complexes with metal ions, which can be used to deliver drugs to specific target cells. BTP can also act as a Lewis base, which can coordinate with Lewis acids to form highly active catalysts.
Biochemical and Physiological Effects:
Studies have shown that BTP is non-toxic and has low cytotoxicity. BTP has been shown to have a high degree of biocompatibility, making it an ideal candidate for drug delivery applications. BTP has also been shown to have good solubility in water, which is important for its potential applications in drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTP is its versatility. BTP can be easily synthesized and can be used in a wide range of applications. BTP has also been shown to have a high degree of biocompatibility, making it an ideal candidate for drug delivery applications. One of the limitations of BTP is its stability. BTP can degrade over time, which can limit its shelf life.
Orientations Futures
There are many future directions for BTP. One potential application for BTP is in the development of targeted drug delivery systems. BTP can form stable complexes with metal ions, which can be used to deliver drugs to specific target cells. BTP can also be used as a catalyst in a wide range of chemical reactions. Future research could focus on developing new catalysts based on BTP. Another potential direction for future research is in the development of new materials based on BTP. BTP has unique properties that make it an ideal candidate for the development of new materials with specific properties.
In conclusion, BTP is a highly versatile compound that has potential applications in drug delivery, catalysis, and material science. The synthesis of BTP is straightforward, and the compound has been shown to have a high degree of biocompatibility. Future research could focus on developing new applications for BTP in these fields.
Propriétés
IUPAC Name |
1-N,4-N-bis[4-(tert-butylsulfamoyl)phenyl]benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6S2/c1-27(2,3)31-39(35,36)23-15-11-21(12-16-23)29-25(33)19-7-9-20(10-8-19)26(34)30-22-13-17-24(18-14-22)40(37,38)32-28(4,5)6/h7-18,31-32H,1-6H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCQOOIMHDEABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4119333.png)
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-2-methylindoline](/img/structure/B4119338.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide](/img/structure/B4119346.png)

![methyl 2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4119359.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4119360.png)


![diethyl 3-methyl-5-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4119394.png)
![3-(4-fluorophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119399.png)
![7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4119401.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4119407.png)
![ethyl 5-benzyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4119416.png)